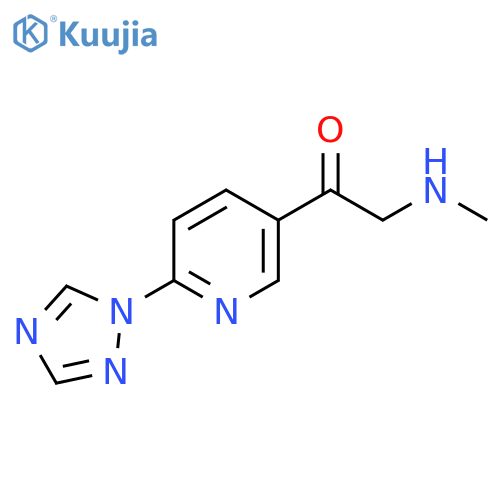Cas no 2228292-31-5 (2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one)

2228292-31-5 structure
商品名:2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one
- 2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one
- EN300-1776655
- 2228292-31-5
-
- インチ: 1S/C10H11N5O/c1-11-5-9(16)8-2-3-10(13-4-8)15-7-12-6-14-15/h2-4,6-7,11H,5H2,1H3
- InChIKey: ZOWSWZLTAKNARQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC)C1=CN=C(C=C1)N1C=NC=N1
計算された属性
- せいみつぶんしりょう: 217.09635999g/mol
- どういたいしつりょう: 217.09635999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776655-10.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1776655-2.5g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1776655-1.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1776655-1g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1776655-0.05g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1776655-0.1g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1776655-0.5g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1776655-5.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1776655-0.25g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1776655-5g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 5g |
$4475.0 | 2023-09-20 |
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
2228292-31-5 (2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one) 関連製品
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
